molecular formula C15H21FN6O B1676188 Melogliptin CAS No. 868771-57-7

Melogliptin

货号: B1676188
CAS 编号: 868771-57-7
分子量: 320.37 g/mol
InChI 键: JSYGLDMGERSRPC-FQUUOJAGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Melogliptin is a small molecule drug that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus. The compound was initially developed by Glenmark Pharmaceuticals Ltd. and has shown promising results in clinical trials for improving glycemic control in patients with type 2 diabetes .

准备方法

合成路线和反应条件: 美格列汀的合成涉及多个关键步骤。该过程首先使用叔丁氧羰基(Boc)基团保护酮基。接下来进行钯催化的还原反应,生成中间体化合物。 然后使用硼氢化钠还原中间体,生成氨基醇 .

工业生产方法: 美格列汀的工业生产通常涉及使用上述合成路线的大规模合成。该工艺针对高产率和高纯度进行优化,确保最终产品符合药品标准。 在美格列汀的工业生产中,常采用先进的纯化技术,如结晶和色谱法 .

化学反应分析

反应类型: 美格列汀会经历各种化学反应,包括氧化、还原和取代。这些反应对于其合成和修饰至关重要。

常见试剂和条件:

主要产物: 这些反应形成的主要产物包括进一步加工以产生最终美格列汀化合物的中间体。 这些中间体对于药物的逐步合成至关重要 .

科学研究应用

Introduction to Melogliptin

This compound is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed primarily for the treatment of type 2 diabetes mellitus. This compound is designed to enhance glycemic control by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. The following sections will delve into the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Phase II Clinical Trials

A significant study highlighted the efficacy of this compound in improving measures of pancreatic beta-cell function. In a Phase IIb clinical trial involving type 2 diabetes patients, this compound was administered at a dosage of 50 mg twice daily. The results indicated:

  • Improvement in HbA1c levels : The reduction in glycated hemoglobin was statistically significant compared to baseline measurements.
  • Safety Profile : The drug exhibited a favorable safety profile with minimal adverse effects reported .

Pharmacophore Modeling and Molecular Docking Studies

Research has also focused on developing a pharmacophore model for this compound and other DPP-4 inhibitors. Using computational tools like PharmaGist, researchers identified critical structural features that contribute to the inhibitory activity against DPP-4. The findings include:

  • Pharmacophore Features : Key features include hydrogen bond acceptors and hydrophobic groups, which are essential for binding affinity.
  • Molecular Docking Results : Docking studies confirmed that this compound effectively binds to the DPP-4 enzyme, supporting its potential as a therapeutic agent .

Comparative Studies with Other DPP-4 Inhibitors

This compound has been compared with other established DPP-4 inhibitors such as Sitagliptin and Saxagliptin in various studies. These comparisons have shown:

Drug Dosage HbA1c Reduction Weight Change Adverse Effects
This compound50 mg twice daily-0.7%-1.5 kgMild gastrointestinal
Sitagliptin100 mg daily-0.5%-0.5 kgModerate headache
Saxagliptin5 mg daily-0.6%-0.8 kgMild nausea

This table illustrates that this compound not only provides comparable efficacy but also demonstrates a favorable weight change profile .

Case Study 1: Long-term Efficacy

In a long-term follow-up study involving patients treated with this compound, researchers observed sustained improvements in glycemic control over 52 weeks. Patients maintained their HbA1c levels below the target threshold, showcasing the drug's effectiveness in chronic management .

Case Study 2: Safety Monitoring

Another case study focused on monitoring adverse effects among patients taking this compound over an extended period. The findings indicated:

  • A low incidence of serious adverse events.
  • Most reported side effects were mild and transient, primarily gastrointestinal disturbances.

These outcomes support this compound's safety profile as an antidiabetic medication .

作用机制

美格列汀通过抑制二肽基肽酶-4发挥作用。该酶负责降解肠降血糖素,如胰高血糖素样肽-1和葡萄糖依赖性胰岛素促分泌肽。通过抑制二肽基肽酶-4,美格列汀会提高活性肠降血糖素水平,进而增强胰岛素分泌并减少胰高血糖素释放。 这有助于将血糖水平维持在正常范围内 .

类似化合物:

  • 西格列汀
  • 沙格列汀
  • 利格列汀
  • 度格列汀
  • 卡格列汀
  • 阿格列汀
  • 维格列汀

比较: 美格列汀在其对二肽基肽酶-4的长期抑制方面是独一无二的,使其成为一种有效且选择性的抑制剂。它对二肽基肽酶-4的抑制选择性高于其他相关酶,从而降低了脱靶效应的可能性。 此外,与其他一些二肽基肽酶-4抑制剂相比,美格列汀的药代动力学特征良好,半衰期更长 .

相似化合物的比较

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Dutogliptin
  • Carmegliptin
  • Alogliptin
  • Vildagliptin

Comparison: Melogliptin is unique in its long-acting inhibition of dipeptidyl peptidase-4, making it a potent and selective inhibitor. It has shown a high degree of selectivity for dipeptidyl peptidase-4 over other related enzymes, which reduces the likelihood of off-target effects. Additionally, this compound has demonstrated a favorable pharmacokinetic profile, with a longer half-life compared to some other dipeptidyl peptidase-4 inhibitors .

生物活性

Melogliptin, also known as GRC-8200, is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Glenmark Pharmaceuticals. It is primarily investigated for its efficacy in managing type 2 diabetes mellitus (T2DM) by enhancing the incretin effect, which leads to increased insulin secretion and decreased glucagon levels. This article details the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions as a potent inhibitor of DPP-4, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to improved glycemic control. The inhibition of DPP-4 also has implications beyond glucose metabolism, influencing immune responses and inflammation.

Biological Activity Overview

  • Glycemic Control : this compound has shown significant efficacy in lowering HbA1c levels in patients with T2DM.
  • Safety Profile : In clinical trials, this compound demonstrated a favorable safety profile with minimal adverse effects compared to other DPP-4 inhibitors.
  • Immune Modulation : Emerging evidence suggests that DPP-4 inhibitors may have immune-modulatory effects, potentially benefiting patients with autoimmune conditions.

Efficacy and Safety Trials

A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with T2DM over a 12-week period. The study design included a washout period for those on mono-therapy and assessed various endpoints including:

Parameter This compound Group Placebo Group
Change in HbA1c (%)-0.8-0.1
Adverse Events (%)56
Serious Adverse Events (%)10

The results indicated that this compound significantly reduced HbA1c levels compared to placebo while maintaining a comparable safety profile.

Case Studies

In a case study involving a patient with poorly controlled T2DM on multiple medications including Metformin and Sitagliptin, the addition of this compound resulted in improved glycemic control without significant adverse effects. The patient's HbA1c decreased from 8.4% to 7.2% over three months.

Pharmacokinetics and ADMET Profile

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Limited blood-brain barrier penetration.
  • Metabolism : Primarily hepatic metabolism.
  • Excretion : Renal excretion with minimal unchanged drug.

Comparative Analysis with Other DPP-4 Inhibitors

The following table summarizes key biological activities of this compound compared to other DPP-4 inhibitors:

DPP-4 Inhibitor Efficacy (HbA1c Reduction) Adverse Events (%) Unique Features
This compound-0.8%5Strong DPP-4 inhibition
Sitagliptin-0.6%6Established safety profile
Vildagliptin-0.7%5Once-daily dosing

属性

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGLDMGERSRPC-FQUUOJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868771-57-7
Record name Melogliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melogliptin
Reactant of Route 2
Reactant of Route 2
Melogliptin
Reactant of Route 3
Reactant of Route 3
Melogliptin
Reactant of Route 4
Reactant of Route 4
Melogliptin
Reactant of Route 5
Reactant of Route 5
Melogliptin
Reactant of Route 6
Reactant of Route 6
Melogliptin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。